5-(5-fluoro-2-methylphenyl)pyridin-2-amine
Overview
Description
5-(5-fluoro-2-methylphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.09062652 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Activity : Derivatives of 5-amino-2-pyridinecarboxylic acid, which share structural motifs with "5-(5-fluoro-2-methylphenyl)pyridin-2-amine", have been synthesized and shown potent antihypertensive effects in animal models. Optimization of these derivatives led to compounds with significant potential for further preclinical evaluation (Finch et al., 1978).
Anticancer Agents : Novel amine derivatives of related pyridine compounds have demonstrated in vitro anticancer activity against human cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapeutics (Vinayak et al., 2017).
Organic Synthesis and Chemical Biology
Synthesis of Fluorous Pyrrolidinium and Piperidinium Ionic Liquids : Research has explored the synthesis of fluorous ionic liquids utilizing pyridine derivatives, demonstrating applications in green chemistry and material science (Honda et al., 2017).
Fluorophore Development for Metal Ion Detection : Pyridine derivatives have been used to develop fluorescent probes for detecting metal ions, showcasing their utility in environmental monitoring and biological research (Qin et al., 2016).
Material Science and Sensor Development
Photocatalytically Active Derivatives : The Hofmann reaction involving pyridine derivatives has been employed to create photocatalytically active molecules, indicating their potential in organic synthesis and environmental remediation efforts (Gao et al., 2020).
Fluorinated Ligands for Ethylene Polymerization : Research into fluorinated mononuclear and binuclear nickel halides using pyridine frameworks has opened avenues for advancements in polymer science, particularly in the synthesis of polyethylene materials (Zhang et al., 2021).
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-4-10(13)6-11(8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNFEOKZOKLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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